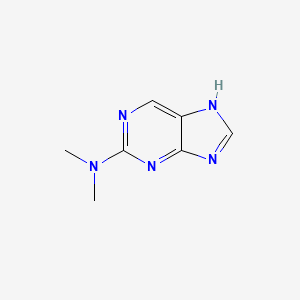

N,N-dimethyl-7H-purin-2-amine

CAS No.: 37432-21-6

Cat. No.: VC3728161

Molecular Formula: C7H9N5

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37432-21-6 |

|---|---|

| Molecular Formula | C7H9N5 |

| Molecular Weight | 163.18 g/mol |

| IUPAC Name | N,N-dimethyl-7H-purin-2-amine |

| Standard InChI | InChI=1S/C7H9N5/c1-12(2)7-8-3-5-6(11-7)10-4-9-5/h3-4H,1-2H3,(H,8,9,10,11) |

| Standard InChI Key | BXJVBCCMZKYRGE-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=C2C(=N1)N=CN2 |

| Canonical SMILES | CN(C)C1=NC=C2C(=N1)N=CN2 |

Introduction

Physical and Chemical Properties

N,N-dimethyl-7H-purin-2-amine possesses several key physical and chemical properties that define its behavior in various chemical and biological systems. Understanding these properties is essential for researchers working with this compound in laboratory and potential therapeutic applications.

Structural Characteristics and Molecular Features

Structural Analysis

N,N-dimethyl-7H-purin-2-amine features a purine scaffold with specific substitution patterns that contribute to its chemical behavior and potential biological activities. The purine ring system serves as the core structure, with dimethylamine substitution at the 2-position creating the distinctive features of this compound. This structural arrangement influences its reactivity patterns and potential interactions with biological targets.

Isomeric Considerations

Research on similar purine derivatives suggests that the position of methyl groups can significantly impact reactivity. For example, studies on related compounds have shown that N7-methyl isomers can exhibit different reactivity profiles compared to N9-methyl isomers. This difference is attributed to structural factors such as "buttressing effects" where the methyl group at the N7 position can influence the orientation and reactivity of other functional groups .

In comparative studies of similar purine derivatives, researchers observed that N7-methyl isomers can be up to 5-fold more reactive than their N9-methyl counterparts. Crystal structure analysis revealed that in N7-methyl isomers, certain functional groups (such as ethynyl) may be significantly displaced from their typical positions, with sp2 bond angles of approximately 124° compared to the expected 120° in N9-methyl isomers .

Chemical Reactivity Profile

Reactivity Patterns

Based on its structural features, N,N-dimethyl-7H-purin-2-amine would likely participate in various chemical reactions typical of purine derivatives and compounds containing tertiary amine functionalities. The reactivity of the purine ring system and the dimethylamine group would be influenced by electronic and steric factors.

Structure-Reactivity Relationships

Research on related purine compounds provides insights into potential reactivity patterns. For instance, studies on ethynyl-substituted purine derivatives have demonstrated varying degrees of reactivity depending on the position and nature of other substituents. These differences in reactivity are attributed to electronic effects and structural constraints imposed by the spatial arrangement of functional groups .

Biological Activity and Applications

Enzyme Inhibition Properties

Research on structurally related purine derivatives suggests potential enzyme inhibition activities. For example, certain purine derivatives have been investigated for their ability to inhibit Nek2, a serine/threonine protein kinase involved in cell cycle regulation. The inhibition mechanism often involves thiol addition to ethynyl groups present in these compounds .

Comparison with Related Compounds

Structural Analogues

A closely related compound is 2-Chloro-N,N-dimethyl-7H-purin-6-amine (CAS: 100960-20-1), which differs from N,N-dimethyl-7H-purin-2-amine in several key aspects. The structural differences include:

-

Position of the dimethylamine group (6-position versus 2-position)

-

Presence of a chloro substituent

-

Different molecular formula (C7H8ClN5 versus C7H9N5)

Comparative Properties

The table below compares key properties of N,N-dimethyl-7H-purin-2-amine with its structural analogue:

| Property | N,N-dimethyl-7H-purin-2-amine | 2-Chloro-N,N-dimethyl-7H-purin-6-amine |

|---|---|---|

| CAS Number | 37432-21-6 | 100960-20-1 |

| Molecular Formula | C7H9N5 | C7H8ClN5 |

| Molecular Weight | 163.18 g/mol | 197.625 g/mol |

| Density | Not available | 1.5±0.1 g/cm³ |

| Boiling Point | Not available | 404.8±27.0 °C at 760 mmHg |

These structural differences would likely result in distinct chemical behaviors and biological activities, even though both compounds share the 7H-purin core structure .

Current Research and Applications

Medicinal Chemistry Applications

Purine derivatives like N,N-dimethyl-7H-purin-2-amine have potential applications in medicinal chemistry, particularly as enzyme inhibitors. Research on structurally related compounds has focused on their potential as irreversible inhibitors of kinases such as Nek2, which are involved in cell cycle regulation and represent potential targets for cancer therapy .

Model Systems for Enzyme Inhibition

Some purine derivatives serve as model systems for studying irreversible enzyme inhibition mechanisms. For example, research has investigated thiol addition to ethynyl-substituted purines and related heterocycles as a mechanism for inhibiting Nek2. This research has revealed structure-dependent reactivity patterns, with certain structural features promoting more effective enzyme inhibition .

The position of methyl groups in these compounds can significantly affect their reactivity. Studies comparing N7-methyl and N9-methyl isomers have shown that N7-methylation can enhance reactivity by creating specific conformational changes that facilitate interaction with target enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume